4-(5-Oxazolyl)-benzamide

FtsZ inhibitor antibacterial resistance halogen substitution

4-(5-Oxazolyl)-benzamide (CAS 672324-90-2; IUPAC: 4-(1,3-oxazol-5-yl)benzamide) is a synthetic small-molecule building block (MW 188.18 g/mol, formula C₁₀H₈N₂O₂) that combines a benzamide moiety with an unsubstituted 1,3-oxazole ring linked at the C5 position. The compound serves as a versatile intermediate for constructing enzyme inhibitors and chemical probes, with the oxazole heterocycle providing a privileged scaffold capable of mimicking aromatic amino acid residues and fine-tuning ligand potency, metabolic stability, and bioavailability in lead optimization campaigns.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B8535571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Oxazolyl)-benzamide
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CO2)C(=O)N
InChIInChI=1S/C10H8N2O2/c11-10(13)8-3-1-7(2-4-8)9-5-12-6-14-9/h1-6H,(H2,11,13)
InChIKeyOTFSNWHSDVUQIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Oxazolyl)-benzamide: Core Scaffold Properties and Sourcing Considerations for Medicinal Chemistry


4-(5-Oxazolyl)-benzamide (CAS 672324-90-2; IUPAC: 4-(1,3-oxazol-5-yl)benzamide) is a synthetic small-molecule building block (MW 188.18 g/mol, formula C₁₀H₈N₂O₂) that combines a benzamide moiety with an unsubstituted 1,3-oxazole ring linked at the C5 position . The compound serves as a versatile intermediate for constructing enzyme inhibitors and chemical probes, with the oxazole heterocycle providing a privileged scaffold capable of mimicking aromatic amino acid residues and fine-tuning ligand potency, metabolic stability, and bioavailability in lead optimization campaigns . Its primary value to procurement lies in its role as a minimal, unadorned core from which diverse N-substituted and C5-functionalized libraries can be systematically elaborated for structure–activity relationship (SAR) exploration [1].

Why Unsubstituted 4-(5-Oxazolyl)-benzamide Cannot Be Replaced by Regioisomeric or Heterocyclic Analogs in Lead Optimization


The value of 4-(5-oxazolyl)-benzamide is not in its potency as a final drug but in its precisely defined connectivity for SAR library enumeration. Simply substituting the oxazole for an isoxazole, thiazole, or moving the benzamide attachment to the C2 position of the oxazole can fundamentally alter the vector of the amide group, electronic properties of the heterocycle, and the metabolic fate of derived compounds [1]. In FtsZ inhibitor programs, the oxazole–benzamide scaffold proved critical: the oxazole ring conferred improved pharmacokinetic stability compared to earlier benzamide leads, while the C5 position was demonstrated as the optimal site for installing halogen substituents (5-Br, 5-Cl) that restored activity against resistant S. aureus strains bearing the G196A mutation in FtsZ [2]. Furthermore, head-to-head comparison of oxazole and isoxazole replacements of the amide bond in voltage-gated sodium channel blocker programs showed significant loss of potency, confirming that the oxazole heterocycle is not universally interchangeable with its structural isomers [3].

Comparative Quantitative Evidence: 4-(5-Oxazolyl)-benzamide Against the Most Relevant Analogs, Isosteres, and Regioisomers


5-Halo Substitution of the Oxazole Ring Confers Activity Against FtsZ G196A Mutant S. aureus Resistant to Unsubstituted Parent Compounds

In the oxazole–benzamide antibacterial series targeting FtsZ, the unsubstituted parent scaffold (lacking a 5-halo group) shows activity against wild-type S. aureus but is ineffective against strains harboring the G196A point mutation in FtsZ, a mutation that confers resistance to earlier benzamide inhibitors such as 3-MBA and PC190723. Installation of a 5-bromo or 5-chloro substituent on the oxazole ring restored inhibitory activity against this resistant strain [1]. This defines the unsubstituted 4-(5-oxazolyl)-benzamide core as the essential starting scaffold for resistance-breaking optimization rather than a final active compound, differentiating it from pre-functionalized analogs that already carry 5-halo substituents and cannot be further diversified at that position.

FtsZ inhibitor antibacterial resistance halogen substitution

C5-Oxazole Linkage Provides a Distinct Amide Vector Compared to C2-Linked Oxazole–Benzamide Scaffolds, Affecting Target Engagement Geometry

The position of the oxazole linkage to the benzamide core dictates the three-dimensional presentation of the amide pharmacophore. In the MAP4K4 kinase inhibitor co-crystal structure (PDB 4ZP5), the ligand 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]benzamide—a C2-linked oxazole–benzamide—binds with the benzamide carbonyl forming key hinge-region hydrogen bonds, while the oxazole C5-phenyl substituent occupies a hydrophobic back pocket [1]. In contrast, the C5-linked scaffold (as in 4-(5-oxazolyl)-benzamide) projects the amide in a different vector, potentially engaging alternative hinge-region residue arrangements or enabling access to binding pockets inaccessible to the C2 regioisomer . This geometric distinction makes the C5-linked core non-substitutable by C2-linked analogs in programs where the vector of the terminal amide group is a critical design parameter.

regiochemistry kinase inhibitor MAP4K4 binding mode

Incorporation of the Oxazole Heterocycle Improves Metabolic Stability Relative to Non-Heterocyclic Benzamide FtsZ Inhibitors

The oxazole–benzamide scaffold was specifically designed to address the suboptimal pharmacokinetic properties of earlier benzamide FtsZ inhibitors such as 3-methoxybenzamide (3-MBA) and PC190723. Substitutions at the pseudo-benzylic carbon of the oxazole–benzamide scaffold improved metabolic stability and provided a mechanism for creating pro-drugs [1]. While quantitative stability data (e.g., intrinsic clearance in human liver microsomes) for the specific unsubstituted 4-(5-oxazolyl)-benzamide core versus non-heterocyclic benzamides was not located in accessible sources, the class-level finding that the oxazole incorporation was the key structural modification enabling improved PK properties establishes the oxazole-containing scaffold as a differentiated chemical series versus simple benzamides [REFS-1, REFS-2].

pharmacokinetics metabolic stability pro-drug FtsZ

4-(5-Oxazolyl)-benzamide as an Unsubstituted Scaffold Enables Systematic Library Enumeration Inaccessible to End-Functionalized Commercial Analogs

A key differentiator of 4-(5-oxazolyl)-benzamide is that it bears an unsubstituted oxazole C5 position and a free primary amide, providing two independent vectors for parallel or sequential derivatization. Synthesis of a library of N-substituted 4-(5-oxazolyl)-benzamides has been described for systematic exploration of the impact of different substituents on biological activity . In contrast, commercially prevalent analogs such as 4-(5-phenyl-oxazol-2-yl)benzamide, 4-[5-(4-chlorophenyl)-oxazol-2-yl]benzamide, or 5-bromo/chloro-oxazolyl benzamides already carry substituents at C5 and/or C2 that block one or both diversification sites [1]. The unsubstituted core therefore offers greater synthetic versatility for custom library synthesis.

chemical library SAR exploration N-substitution C5 diversification

Optimal Deployment Scenarios for 4-(5-Oxazolyl)-benzamide Based on Quantitative Differentiation Evidence


Synthesis of 5-Halo-Oxazole Benzamide Libraries for Combating FtsZ G196A Mutant Resistance in S. aureus Drug Discovery

Programs targeting the essential bacterial cell division protein FtsZ, particularly those encountering resistance mediated by the G196A mutation in S. aureus, should procure 4-(5-oxazolyl)-benzamide as the starting scaffold for installing 5-bromo, 5-chloro, or 5-iodo substituents. The unsubstituted core is the required precursor for generating the 5-halo analogs that overcome this specific resistance mechanism, as demonstrated by Stokes et al. (2014) [1]. Pre-halogenated commercial analogs preclude further diversification at the critical C5 position and are less suitable for systematic SAR around this resistance-breaking strategy.

Structure-Based Design of Kinase Inhibitors Requiring a C5-Oxazole Amide Vector Distinct from C2-Linked Scaffolds

For kinase targets where molecular docking or co-crystallography (e.g., with C2-linked scaffolds such as PDB 4ZP5) reveals that the amide trajectory imposed by the C2-oxazole regioisomer is suboptimal, 4-(5-oxazolyl)-benzamide provides the alternative C5-attachment geometry [1]. This scenario is particularly relevant when the target kinase hinge region or a distal allosteric pocket requires the benzamide carbonyl to project along a vector that only the para-C5 connectivity can achieve. Systematic comparison of C5- versus C2-linked oxazole–benzamide analogs in biochemical kinase inhibition assays can validate the regiochemical preference.

Building Block for Two-Vector Parallel Library Synthesis in Hit-to-Lead Expansion

Medicinal chemistry teams conducting hit-to-lead optimization requiring rapid exploration of both N-benzamide substituents and C5-oxazole modifications should select 4-(5-oxazolyl)-benzamide over pre-functionalized oxazole–benzamide analogs. The free primary amide permits N-alkylation or N-acylation, while the unsubstituted C5 position allows independent halogenation or transition-metal-catalyzed cross-coupling [1]. This dual-vector accessibility maximizes the number of unique analogs that can be synthesized per gram of starting material, optimizing procurement efficiency in resource-constrained lead optimization campaigns.

Quote Request

Request a Quote for 4-(5-Oxazolyl)-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.